molecular formula C8H9F2NO2S B13290038 N-ethyl-3,5-difluorobenzene-1-sulfonamide

N-ethyl-3,5-difluorobenzene-1-sulfonamide

Cat. No.: B13290038
M. Wt: 221.23 g/mol
InChI Key: QBNJYCZXLHIAJW-UHFFFAOYSA-N
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Description

N-ethyl-3,5-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the sulfonamide group, and two fluorine atoms substituted at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,5-difluorobenzene-1-sulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials, 3,5-difluorobenzenesulfonyl chloride and ethylamine, are fed into the reactor continuously, and the product is collected and purified using standard techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Hydrolysis: Hydrolysis results in the formation of sulfonic acids and ethylamine.

Scientific Research Applications

N-ethyl-3,5-difluorobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting carbonic anhydrase enzymes.

    Biological Studies: The compound is studied for its potential inhibitory effects on various enzymes and proteins.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

    Chemical Research: The compound serves as a model system for studying the effects of fluorine substitution on the reactivity and properties of sulfonamides.

Mechanism of Action

The mechanism of action of N-ethyl-3,5-difluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme. The compound’s sulfonamide group plays a crucial role in its inhibitory activity by forming strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonamide: Lacks the ethyl group on the nitrogen atom.

    2,6-Difluorobenzenesulfonamide: Has fluorine atoms substituted at the 2 and 6 positions instead of 3 and 5.

    3,4-Difluorobenzenesulfonamide: Fluorine atoms are substituted at the 3 and 4 positions.

Uniqueness

N-ethyl-3,5-difluorobenzene-1-sulfonamide is unique due to the presence of both the ethyl group and the specific fluorine substitution pattern. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and improved stability under various conditions. The ethyl group also provides additional sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

N-ethyl-3,5-difluorobenzenesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3

InChI Key

QBNJYCZXLHIAJW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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